molecular formula C9H9NO B1394167 2-(2-Hydroxyethyl)benzonitrile CAS No. 42247-74-5

2-(2-Hydroxyethyl)benzonitrile

Cat. No.: B1394167
CAS No.: 42247-74-5
M. Wt: 147.17 g/mol
InChI Key: PYHGMRPBEQFDEC-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)benzonitrile is a chemical compound with the molecular formula C9H9NO. It has garnered significant attention in the scientific community due to its diverse applications in various fields of research and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a benzonitrile moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)benzonitrile typically involves multi-step reactions. One common method includes the reaction of 2-hydroxyarylaldehyde with hydroxylamine, followed by dehydration to form the desired nitrile . The reaction conditions often involve the use of metal salts and specific dehydrating agents to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of ionic liquids as co-solvents and catalysts has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

  • Oxidation of the hydroxyethyl group can yield 2-(2-carboxyethyl)benzonitrile.
  • Reduction of the nitrile group can produce 2-(2-hydroxyethyl)benzylamine.
  • Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-Hydroxyethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    2-Hydroxybenzonitrile: Lacks the hydroxyethyl group, resulting in different reactivity and applications.

    4-(2-Hydroxyethyl)benzonitrile: Positional isomer with the hydroxyethyl group at a different location on the aromatic ring.

Uniqueness: 2-(2-Hydroxyethyl)benzonitrile is unique due to the specific positioning of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .

Biological Activity

2-(2-Hydroxyethyl)benzonitrile, a compound characterized by its benzene ring substituted with a hydroxyethyl and nitrile group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and potential therapeutic applications.

  • Molecular Formula : C₉H₉NO
  • Molecular Weight : 147.17 g/mol
  • CAS Number : 69395-13-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyethyl group enhances solubility and facilitates interactions with proteins and enzymes through hydrogen bonding and electrostatic interactions. The nitrile group may participate in nucleophilic attacks, further influencing the compound's reactivity and biological effects.

Enzyme Interaction Studies

Recent studies have highlighted the compound's selective inhibition of certain cytochrome P450 enzymes, particularly CYP1A2. This selectivity is advantageous for drug development as it may minimize side effects associated with broader enzyme inhibition.

Table 1: Enzyme Inhibition Profile of this compound

EnzymeInhibition TypeIC₅₀ (µM)Notes
CYP1A2Competitive15Selective inhibition
CYP2C19Non-significant-No significant effect
CYP3A4Non-significant-No significant effect

Case Studies

  • Case Study on Drug Development :
    A study investigated the use of this compound as a lead compound in developing new therapeutic agents targeting metabolic pathways. The compound demonstrated promising results in modulating enzyme activity relevant to drug metabolism, suggesting its potential utility in pharmacokinetics .
  • In Vivo Studies :
    In vivo experiments using animal models have shown that this compound influences lipid metabolism through its interaction with adipose triglyceride lipase (ATGL). The compound exhibited an IC₅₀ value of approximately 10 µM, indicating moderate inhibitory activity against ATGL, which is critical in regulating lipid storage and mobilization .

Potential Therapeutic Applications

The selective inhibition profile and interaction mechanisms suggest that this compound could be explored for various therapeutic applications:

  • Drug Metabolism : Its ability to selectively inhibit CYP1A2 may be leveraged in designing drugs that require specific metabolic pathways.
  • Lipid Metabolism Disorders : Given its interaction with ATGL, the compound may have potential applications in treating conditions related to lipid metabolism, such as obesity or dyslipidemia.

Properties

IUPAC Name

2-(2-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHGMRPBEQFDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676553
Record name 2-(2-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42247-74-5
Record name 2-(2-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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